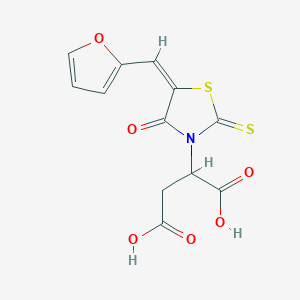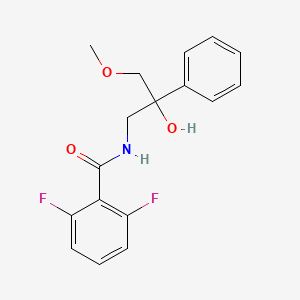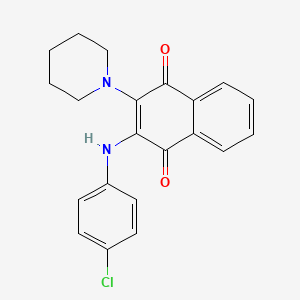
2-(4-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also has a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of a 4-chloroaniline group indicates that the compound might have some biological activity, as aniline derivatives are often used in the production of drugs, dyes, and other chemicals .
Molecular Structure Analysis
The molecular structure analysis would involve determining the connectivity of the atoms within the molecule and their three-dimensional arrangement. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the aniline group might undergo reactions typical of aromatic amines, such as electrophilic substitution, while the piperidine ring might participate in reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar amine group and a nonpolar naphthalene group could give the compound both polar and nonpolar characteristics .Applications De Recherche Scientifique
Antifungal and Antibacterial Activity
- A study presented the synthesis and biological evaluation of naphthoquinone derivatives, including 2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione, demonstrating potent antifungal and antibacterial activities. These compounds were more effective than some clinically used drugs against specific pathogens (Tandon et al., 2010).
Chemosensors for Metal Ions
- Research on naphthoquinone-based chemosensors for transition metal ions has shown that derivatives exhibit remarkable selectivity towards Cu2+ ions, with significant changes in color indicating the presence of these ions (Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity
- Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been synthesized and evaluated for their potential anticonvulsant activities, showing significant effects in delaying strychnine-induced seizures (Ghareb et al., 2017).
Material Science Applications
- The synthesis of new naphtho- and tetracyclic diazaquinone derivatives has been reported, with potential applications in material sciences due to their unique chemical properties (Abdassalam et al., 2019).
Antioxidant Evaluation
- Some pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating the potential of naphthoquinone compounds in this area (Gouda, 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid, have been shown to target beta-lactamase in escherichia coli .
Mode of Action
Based on the knoevenagel condensation mechanism, it can be inferred that the compound might interact with its targets through a series of reactions involving the formation of an enol intermediate, which then reacts with an aldehyde .
Biochemical Pathways
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-14-8-10-15(11-9-14)23-18-19(24-12-4-1-5-13-24)21(26)17-7-3-2-6-16(17)20(18)25/h2-3,6-11,23H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAIEDWEGTNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B2805854.png)
![2-Thieno[3,2-c]pyridin-4-ylaniline](/img/structure/B2805855.png)

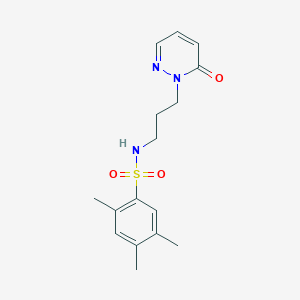
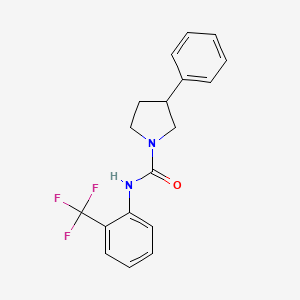

![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)
![8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2805865.png)

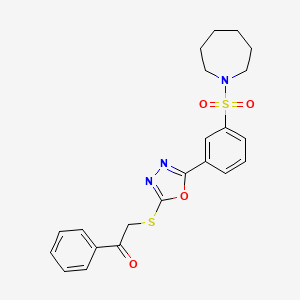
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)
![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)
